4-Bromo-2-thiophen-3-ylthiophene
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Overview
Description
4-Bromo-2,3’-bithiophene is an organic compound that belongs to the class of bithiophenes, which are heterocyclic compounds containing two thiophene rings. Thiophenes are five-membered rings with one sulfur atom. The presence of a bromine atom at the 4-position of one of the thiophene rings makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3’-bithiophene typically involves the bromination of 2,3’-bithiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at room temperature. This reaction yields 4-bromo-2,3’-bithiophene in good yields .
Industrial Production Methods
Industrial production methods for 4-bromo-2,3’-bithiophene are similar to laboratory-scale methods but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex bithiophene derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Organometallic Reagents: Used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bithiophenes and polymers that have applications in electronic and optoelectronic devices .
Scientific Research Applications
4-Bromo-2,3’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-bromo-2,3’-bithiophene in various applications depends on its chemical structure. In electronic applications, its conjugated system allows for efficient charge transport. In biological systems, it may interact with specific molecular targets, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-hexylthiophene
- 5-Bromo-2,2’-bithiophene
- 2,2’:5’,2’'-terthiophene
Uniqueness
4-Bromo-2,3’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of advanced materials for electronic applications .
Properties
CAS No. |
105124-99-0 |
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Molecular Formula |
C8H5BrS2 |
Molecular Weight |
245.2 g/mol |
IUPAC Name |
4-bromo-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5BrS2/c9-7-3-8(11-5-7)6-1-2-10-4-6/h1-5H |
InChI Key |
OVFYCHJDUISQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=CS2)Br |
Origin of Product |
United States |
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